molecular formula C20H13N B1599436 6H-Dibenzo[b,h]carbazole CAS No. 242-50-2

6H-Dibenzo[b,h]carbazole

Cat. No.: B1599436
CAS No.: 242-50-2
M. Wt: 267.3 g/mol
InChI Key: VWYJRLCUBVCRPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6H-Dibenzo[b,h]carbazole is an aromatic heterocyclic compound with the molecular formula C20H13N It consists of a carbazole core with two benzene rings fused on either side

Scientific Research Applications

6H-Dibenzo[b,h]carbazole has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6H-Dibenzo[b,h]carbazole typically involves a multi-step process. One practical method includes the Pd-catalyzed intramolecular amination of 3-amino-3’-bromo-2,2’-binaphthyl . This reaction is carried out under specific conditions to ensure the formation of the desired carbazole scaffold.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. The use of palladium catalysts and controlled reaction environments are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 6H-Dibenzo[b,h]carbazole undergoes various chemical reactions, including:

    Reduction: Reduction reactions involve the addition of hydrogen atoms, usually facilitated by reducing agents such as lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydrocarbon derivatives.

Mechanism of Action

The mechanism of action of 6H-Dibenzo[b,h]carbazole involves its interaction with various molecular targets and pathways. It can intercalate into DNA, disrupting the normal function of the genetic material and leading to potential anticancer effects . Additionally, it can inhibit certain enzymes, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

    Carbazole: An aromatic heterocyclic compound with a similar structure but lacking the additional benzene rings.

    7H-Dibenzo[c,g]carbazole: Another derivative with a different arrangement of the benzene rings.

Uniqueness: 6H-Dibenzo[b,h]carbazole is unique due to its specific structural arrangement, which imparts distinct electronic and chemical properties. This makes it particularly valuable in applications requiring high stability and specific electronic characteristics .

Properties

IUPAC Name

12-azapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,13,15,17,19-decaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N/c1-3-7-15-11-19-17(9-13(15)5-1)18-10-14-6-2-4-8-16(14)12-20(18)21-19/h1-12,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYJRLCUBVCRPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C4=CC5=CC=CC=C5C=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60178895
Record name 6H-Dibenzo(b,h)carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60178895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

242-50-2
Record name 6H-Dibenzo(b,h)carbazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000242502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6H-Dibenzo(b,h)carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60178895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6H-Dibenzo[b,h]carbazole
Reactant of Route 2
Reactant of Route 2
6H-Dibenzo[b,h]carbazole
Reactant of Route 3
Reactant of Route 3
6H-Dibenzo[b,h]carbazole
Reactant of Route 4
6H-Dibenzo[b,h]carbazole
Reactant of Route 5
Reactant of Route 5
6H-Dibenzo[b,h]carbazole
Reactant of Route 6
6H-Dibenzo[b,h]carbazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.